Product packaging for Quinoline, 4-(2-(1-piperidinyl)ethyl)-(Cat. No.:CAS No. 18122-29-7)

Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Cat. No.: B11870207
CAS No.: 18122-29-7
M. Wt: 240.34 g/mol
InChI Key: CAVGJYUQAUULQY-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(1-piperidinyl)ethyl)-, is a chemical compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure, which integrates a quinoline heterocycle with a piperidine moiety, is a recognized pharmacophore in drug discovery. The most prominent and well-documented research application for quinoline-piperidine conjugates is in the field of antimalarial research. These compounds are synthesized and evaluated as potential agents against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The general mechanism of action for 4-aminoquinoline derivatives, which share structural similarities with this compound, involves their accumulation in the parasite's acidic digestive vacuole. Here, they are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a toxic buildup that kills the parasite . This mechanism remains a critical target even against chloroquine-resistant (CQ-resistant) strains, as structural modifications to the side chain, such as the incorporation of a piperidine group, can help circumvent resistance mechanisms . In vitro biological assessments of similar quinoline-piperidine analogues have demonstrated highly potent, nanomolar-range activity against both CQ-sensitive and CQ-resistant strains of P. falciparum , highlighting the value of this chemical scaffold in antimalarial research . Beyond antiparasitic applications, the quinoline core is a versatile building block in pharmaceutical chemistry. It serves as a key intermediate in synthesizing a wide range of bioactive molecules, including antibacterial agents and other therapeutics . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2 B11870207 Quinoline, 4-(2-(1-piperidinyl)ethyl)- CAS No. 18122-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18122-29-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-14-8-10-17-16-7-3-2-6-15(14)16/h2-3,6-8,10H,1,4-5,9,11-13H2

InChI Key

CAVGJYUQAUULQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Quinoline, 4 2 1 Piperidinyl Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Quinoline (B57606), 4-(2-(1-piperidinyl)ethyl)- would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be characterized by distinct signals corresponding to the protons on the quinoline ring, the ethyl linker, and the piperidine (B6355638) ring.

Quinoline Protons: The aromatic region of the spectrum would display a series of multiplets corresponding to the six protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.

Ethyl Linker Protons: The two methylene (B1212753) groups of the ethyl linker would likely appear as two distinct triplets, assuming free rotation. The methylene group attached to the quinoline ring would be expected at a more downfield position compared to the methylene group adjacent to the piperidine nitrogen.

Piperidine Protons: The protons on the piperidine ring would exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) would be shifted further downfield than the other protons on the ring (β- and γ-protons).

A hypothetical ¹H NMR data table is presented below based on known values for similar structures.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Quinoline-H2~8.8Doublet
Quinoline-H3~7.4Doublet
Quinoline-H5, H6, H7, H87.5 - 8.2Multiplets
-CH₂-Quinoline~3.2Triplet
-CH₂-Piperidine~2.8Triplet
Piperidine-H (α)~2.5Multiplet
Piperidine-H (β, γ)~1.5 - 1.7Multiplet

Carbon-¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Quinoline, 4-(2-(1-piperidinyl)ethyl)- would give rise to a distinct signal.

Quinoline Carbons: The nine carbon atoms of the quinoline ring would appear in the aromatic region (typically 120-150 ppm). The carbons directly bonded to the nitrogen and the substituted carbon (C4) would have characteristic chemical shifts.

Ethyl Linker Carbons: The two methylene carbons of the ethyl chain would be observed in the aliphatic region.

Piperidine Carbons: The five carbon atoms of the piperidine ring would also appear in the aliphatic region, with the α-carbons showing a downfield shift due to the influence of the adjacent nitrogen atom.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quinoline Carbons120 - 150
C4-Quinoline~145
-CH₂-Quinoline~35
-CH₂-Piperidine~58
Piperidine Cα~54
Piperidine Cβ~26
Piperidine Cγ~24

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons along the ethyl chain and within the quinoline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connection point of the ethyl side chain to the quinoline ring and for assigning quaternary carbon atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra of Quinoline, 4-(2-(1-piperidinyl)ethyl)- would be expected to show characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and piperidine moieties would be observed in the 2800-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperidine ring and the ethyl linker would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the quinoline ring would also be present in the fingerprint region.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For Quinoline, 4-(2-(1-piperidinyl)ethyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pattern would likely involve cleavage at the C-C bonds of the ethyl linker and fragmentation of the piperidine ring. Common fragmentation pathways for quinoline derivatives include the loss of HCN.

Single Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of Quinoline, 4-(2-(1-piperidinyl)ethyl)- could be grown, this technique would provide precise information on:

Molecular Conformation: The exact spatial arrangement of the quinoline and piperidine rings relative to each other and the conformation of the ethyl linker.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: How the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

This information is crucial for understanding the solid-state properties of the compound.

Elucidation of Molecular Conformation and Geometry

A definitive elucidation of the molecular conformation and geometry of Quinoline, 4-(2-(1-piperidinyl)ethyl)-, requires experimental data, primarily from single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the three-dimensional structure of the molecule.

In the absence of such data, theoretical modeling and computational chemistry could offer predictive insights into the molecule's preferred conformation. However, without experimental validation, these models remain hypothetical.

Table 1: Selected Bond Lengths for Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Atom 1Atom 2Bond Length (Å)
Data Not AvailableData Not AvailableData Not Available

Table 2: Selected Bond Angles for Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Atom 1Atom 2Atom 3Bond Angle (°)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Analysis of Intermolecular Interactions in the Solid State

The analysis of intermolecular interactions in the solid state is crucial for understanding the packing of molecules in a crystal lattice and its influence on the material's physical properties. Techniques such as Hirshfeld surface analysis, derived from crystallographic data, are typically employed to visualize and quantify these interactions.

For Quinoline, 4-(2-(1-piperidinyl)ethyl)-, the presence of a nitrogen atom in the piperidine ring and the quinoline system suggests the potential for hydrogen bonding, either with other molecules of the same compound or with solvent molecules if crystallized from a protic solvent. Furthermore, π-π stacking interactions between the aromatic quinoline rings are also plausible. However, without crystallographic data, the nature and extent of these interactions cannot be confirmed.

Table 3: Intermolecular Interaction Data for Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Interaction TypeDonorAcceptorDistance (Å)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational and Theoretical Investigations of Quinoline, 4 2 1 Piperidinyl Ethyl

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is frequently employed to predict a wide range of properties of quinoline (B57606) derivatives with a high degree of accuracy. mdpi.comresearchgate.net Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used to optimize molecular geometries and calculate various chemical parameters. mdpi.com

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state) of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the compound. For similar quinoline derivatives, these calculations have been performed and validated by comparison with experimental data from X-ray crystallography, often showing good agreement. researchgate.net The stability of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates that the structure is at a true energy minimum. researchgate.net

Illustrative Data for Optimized Geometric Parameters This table shows representative data for a quinoline derivative and is for illustrative purposes only.

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.37 - 1.43
C-N (quinoline) 1.32 - 1.37
C-C-C (ring) 118 - 121

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and nonlinear optics (NLO). researchgate.net For various quinoline derivatives, DFT calculations are used to determine these energy levels and predict properties like chemical hardness, softness, and electronegativity. researchgate.net

Illustrative FMO Data Table This table shows representative data for a quinoline derivative and is for illustrative purposes only.

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.8

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's surface and uses a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. Green areas are neutral. MEP maps are invaluable for predicting how a molecule will interact with other molecules, including biological receptors or chemical reactants. In studies of quinoline derivatives, MEP maps identify the nitrogen atom and any oxygen atoms as common sites of negative potential.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern technique used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule in a crystal, and the distances from the surface to the nearest atom inside and outside the surface are used to create a 2D "fingerprint plot." This plot summarizes all the intermolecular contacts. For heterocyclic compounds like quinolines, this analysis reveals the nature and percentage contribution of different interactions, such as H···H, C-H···π, and π–π stacking, which govern the crystal packing.

Prediction of Vibrational Frequencies and Chemical Shifts

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks seen in experimental Infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net Typically, calculated frequencies are slightly higher than experimental ones, so a scaling factor is often applied to improve the correlation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of newly synthesized compounds. mdpi.com

Thermodynamic Parameters from Computational Models

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy, entropy, and heat capacity, at different temperatures. These parameters are derived from the vibrational analysis and are useful for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a pivotal computational technique in drug discovery used to predict how a small molecule, such as a quinoline derivative, binds to a macromolecular target. nih.gov This method helps in understanding the binding affinity and the specific mode of interaction between the ligand and the receptor's active site. nih.govnih.gov

Computational studies on quinoline derivatives often employ molecular docking to forecast their interactions with various biological targets, including protein kinases and enzymes involved in disease pathways. nih.govnih.gov For instance, quinoline-based molecules are recognized as significant components in natural products and pharmacologically active compounds. nih.gov Docking simulations have been used to explore the binding of quinoline derivatives to targets like the c-Met kinase domain, HIV reverse transcriptase, and DNA gyrase. nih.govnih.govnih.gov

In studies involving c-Met, a receptor tyrosine kinase, the quinoline ring of inhibitors is often predicted to engage in π-π stacking interactions with key aromatic amino acid residues within the active site. nih.gov Similarly, in the context of HIV, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with docking studies predicting their binding affinity and orientation within the enzyme's active site. nih.govtubitak.gov.tr These simulations are crucial for rationally designing new compounds with potentially improved efficacy and reduced side effects. nih.gov For example, a study on quinoline-thiazole hybrids designed as antileukemic agents used docking to suggest that the derivatives could interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. scielo.br

A critical outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand-protein interaction. For quinoline-based inhibitors targeting the c-Met kinase, simulations have highlighted the importance of residues like Tyr¹¹⁵⁹ and Met¹¹⁶⁰. nih.gov The quinoline ring often forms π-π stacking interactions with Tyr¹¹⁵⁹, while the nitrogen atom of the quinoline core is predicted to form a crucial hydrogen bond with the backbone amide of Met¹¹⁶⁰. nih.gov

In another example, docking studies of quinoline-3-carboxamides (B1200007) with DNA Damage and Response (DDR) kinases showed that the quinoline nitrogen consistently binds to the hinge region of the kinases. mdpi.com For other quinoline derivatives targeting different enzymes, interactions with a variety of residues have been identified. For instance, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified interactions with residues such as ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov Similarly, studies on steroid-quinoline hybrids targeting protein aggregation have shown that both angular and linear arrangements of the quinoline moiety can influence interactions and inhibitory effects. acs.org

Table 1: Predicted Interacting Residues for Various Quinoline Derivatives with Their Biological Targets
Quinoline Derivative ClassBiological TargetKey Interacting ResiduesInteraction TypeReference
4-Phenoxyquinolinec-Met KinaseTyr¹¹⁵⁹, Met¹¹⁶⁰, Phe¹²²³, Lys¹¹¹⁰, Asp¹²²²π-π stacking, Hydrogen bond nih.gov
Imidazo[4,5-c]quinolinePI3KαVal⁸⁵¹, Ser⁷⁷⁴, Asp⁹³³Hydrogen bond nih.gov
Quinoline-3-carboxamidesDDR Kinases (e.g., ATM)Hinge region residuesHydrogen bond (via quinoline nitrogen) mdpi.com
2H-thiopyrano[2,3-b]quinolinesCB1a ProteinILE-8, LYS-7, VAL-14, TRP-12, PHE-15Residual interaction, Hydrogen bond nih.gov
Quinoline-Amino AcidsE. coli DNA Gyrase Subunit BLys103, Gly101, Arg76π-cation interaction, Hydrogen bond, Salt bridge mdpi.com

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govarxiv.org Lower binding energy values typically indicate a more stable and favorable ligand-protein complex. nih.gov For example, docking studies of quinoline-thiazole hybrids against the BCR-ABL1 kinase domain yielded ligand-receptor interaction energies ranging from –7.2 to –8.9 kcal/mol. scielo.br In another study, certain quinoline derivatives showed high binding affinity for the HIV reverse transcriptase protein, with one compound achieving a docking score of -10.67. nih.govtubitak.gov.tr

The binding of a ligand can induce conformational changes in the target protein. For instance, the binding of the quinoline-based inhibitor foretinib (B612053) to the c-Met kinase domain causes the disruption of the catalytic conformation (from DFG-in to DFG-out) and a reorganization of the activation loop, which then envelops the ligand. nih.gov Molecular dynamics (MD) simulations are often performed following docking to study the dynamic behavior and stability of these ligand-protein complexes over time. nih.govmdpi.com These simulations can confirm the stability of interactions, such as hydrogen bonds and π-π stacking, predicted by the initial docking. mdpi.commdpi.com

Table 2: Examples of Predicted Binding Affinities for Quinoline Derivatives
Quinoline Derivative ClassBiological TargetPredicted Binding Affinity (kcal/mol)Reference
Quinoline-Thiazole HybridsBCR-ABL1 Kinase-7.2 to -8.9 scielo.br
2H-thiopyrano[2,3-b]quinolinesCB1a Protein-5.3 to -6.1 nih.gov
Quinoline derivative (Compound 10)DNA Gyrase-18.8 nih.gov
Quinoline-pyrimidine derivative (Compound 4)HIV Reverse Transcriptase-10.67 nih.govtubitak.gov.tr
Quinoline derivative (Reference ligand 22c)Serine/threonine-protein kinase 10 (STK10)-4.3 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trorientjchem.org This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. dergipark.org.tr

QSAR models are frequently developed for various classes of quinoline derivatives to predict their therapeutic potential, including anticancer, antibacterial, and antiviral activities. nih.govresearchgate.netnih.gov These models are built using a dataset of compounds for which the biological activity is known. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been established for quinoline derivatives targeting gastric cancer cell lines. nih.gov In one such study, a CoMFA model was developed using a training set of 24 quinoline derivatives and showed good predictive ability with a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913. nih.gov

Similarly, QSAR models have been developed for quinoline derivatives as inhibitors of P-glycoprotein to combat multidrug resistance in cancer, and for their activity against Mycobacterium tuberculosis. nih.govnih.gov These models use various machine learning methods and molecular descriptors to create a predictive equation. nih.gov For instance, a QSAR study on quinolinone-based thiosemicarbazones against M. tuberculosis resulted in a statistically significant model (R² = 0.83) that was used to guide the design of new, potent compounds. nih.gov

Table 3: Statistical Parameters of Various QSAR Models for Quinoline Derivatives
QSAR Model TypeTarget/ActivityNo. of CompoundsR² (Coefficient of Determination)Q² (Cross-validated R²)Reference
CoMFAAnti-gastric cancer (STK10 inhibition)33 (24 training, 9 test)0.9130.625 nih.gov
HQSARAnti-DENV virus290.950.83 researchgate.net
CoMFAAnti-P. falciparum349- (r²test = 0.878)> 0.5 nih.gov
MLRAnti-tubercular (M. tuberculosis)- (23 training, 9 test)0.83- (Validated by multiple methods) nih.gov
MLRAnti-tubercular (DNA Gyrase)-0.87380.7127 nih.gov

A core component of QSAR is the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govdergipark.org.tr These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), topological, constitutional, or geometrical. researchgate.netdergipark.org.tr The QSAR model then correlates these descriptors with the observed biological activity. researchgate.net

For example, a CoMFA model for anti-gastric cancer quinoline derivatives indicated that both steric (51.5%) and electrostatic (48.5%) fields are significant contributors to the binding affinity. nih.gov The model's contour maps can visualize these contributions, suggesting, for instance, that positively charged groups at one position (R₁) and negatively charged groups at another (R₂) may enhance activity. nih.gov In another QSAR study on quinolinone-based anti-TB agents, descriptors like van der Waals volume, electron density, and electronegativity were found to play a pivotal role in the antituberculosis activity. nih.gov Similarly, studies on 5,8-quinolinequinone derivatives have used descriptors such as dipole moment, molecular hardness, and the electrophilicity index to build QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net These correlations provide valuable insights into the structure-activity relationships, guiding the rational design of more potent molecules. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to rapidly screen large databases of virtual compounds to find others that match the pharmacophore and are therefore likely to be active.

There are currently no published studies detailing the development of a specific pharmacophore model for Quinoline, 4-(2-(1-piperidinyl)ethyl)- or its use in virtual screening campaigns. Such a study would first require identifying a definitive biological target for this compound and understanding its binding mode, typically through experimental methods like X-ray crystallography or through homology modeling of the target protein. Without this foundational data, specific pharmacophore models and subsequent virtual screening efforts for this particular molecule have not been reported.

In Silico Pharmacokinetic Profiling (e.g., Absorption, Distribution)

In silico pharmacokinetic profiling uses computational models to predict a compound's ADME properties. These predictions help researchers to identify potential liabilities, such as poor absorption or an inability to reach the target tissue, early in the drug discovery process. Key parameters often evaluated include gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

Specific in silico ADME data for Quinoline, 4-(2-(1-piperidinyl)ethyl)- is not available in published literature. While many computational tools and models exist for these predictions, the results for this compound have not been publicly disclosed or investigated. A proper in silico evaluation would involve calculating various molecular descriptors (e.g., LogP, molecular weight, polar surface area) and inputting the structure into predictive models to estimate its pharmacokinetic behavior.

Predicted Physicochemical Properties (Illustrative)

Without specific literature, we can calculate some basic properties that would be inputs for ADME models. The following table is for illustrative purposes and is based on standard computational algorithms, not on published experimental or in silico research for this specific compound.

PropertyPredicted ValueSignificance in Pharmacokinetics
Molecular FormulaC₁₆H₂₀N₂Provides the elemental composition.
Molecular Weight240.34 g/mol Influences absorption and distribution.
XLogP33.4Predicts lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors0Affects solubility and binding interactions.
Hydrogen Bond Acceptors2Affects solubility and binding interactions.
Rotatable Bonds4Influences conformational flexibility and binding.

Note: These values are computationally generated and have not been experimentally verified.

The absence of dedicated computational studies highlights a gap in the scientific literature regarding the specific properties and potential applications of Quinoline, 4-(2-(1-piperidinyl)ethyl)- . Future research would be necessary to build the pharmacophore models and pharmacokinetic profiles required for a thorough drug discovery investigation.

Structure Activity Relationship Sar Studies of Quinoline, 4 2 1 Piperidinyl Ethyl Analogs

Impact of Substituent Modifications on the Quinoline (B57606) Ring System

Modifications to the quinoline ring system have a significant impact on the biological activity of Quinoline, 4-(2-(1-piperidinyl)ethyl)- analogs. The nature and position of substituents can influence the molecule's ability to interact with biological targets, its solubility, and its metabolic stability.

Research has shown that the introduction of various substituents at different positions of the quinoline nucleus can modulate the compound's activity. For instance, in the context of quinolin-4-ones, a related class of compounds, the presence of a fluorine atom at the C6-position is often considered optimal for certain biological activities. mdpi.com Similarly, alkyl groups at the C2-position have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com The planarity between the 4-keto group and a 3-carboxylic acid group in quinolone molecules has been identified as a critical factor for their biological activity. nih.gov

In the broader family of 4-aminoquinolines, a halogen at the 7-position is associated with activity against both chloroquine-susceptible and -resistant parasites. nih.gov Conversely, a methyl group at the 3-position can reduce activity, and an additional methyl group at the 8-position may abolish it altogether. pharmacy180.com The presence of electron-donating groups at the 6 and 7-positions of the quinazoline (B50416) core, a related heterocyclic system, has been shown to increase the activity of certain compounds. mdpi.com

The following table summarizes the observed effects of various substituents on the quinoline ring based on available research.

PositionSubstituentObserved Effect on Activity
C2Alkyl groupsMore advantageous for antineoplastic activity than aryl groups. mdpi.com
C2Methyl or hydroxyl groupsGenerally considered unfavorable for antibacterial activity. nih.gov
C3SubstituentShould be coplanar with the quinoline ring for optimal interaction. mdpi.com
C3Methyl groupReduces antimalarial activity. pharmacy180.com
C5SubstituentsCan affect cell penetration and binding to the target. mdpi.com
C6Fluorine atomOptimal for certain biological activities. mdpi.com
C6, C7Alkyl groupsCan lead to a lack of reactivity in some contexts. mdpi.com
C7Halogen (Cl, Br, I)Associated with activity against CQ-resistant and -susceptible parasites. nih.gov
C8Methyl groupAbolishes antimalarial activity when combined with a C3-methyl group. pharmacy180.com

Role of the Piperidine (B6355638) Moiety and its Structural Variants

The substitution pattern on the piperidine ring itself can fine-tune the activity. For example, a 4-methyl piperidine substituent has been shown to produce high MAO-B inhibition in certain molecular frameworks. acs.org In other cases, a para-hydroxy substitution on the piperidine ring demonstrated maximum inhibitory activity against both MAO-A and MAO-B. acs.org

Structural variants of the piperidine ring have been explored to improve properties such as solubility and metabolic stability. One such variant is the 2-azaspiro[3.3]heptane scaffold, which has been proposed as a replacement for the piperidine ring, leading to improved solubility and reduced metabolic degradation of bioactive compounds. enamine.net Another promising analog is 1-azaspiro[3.3]heptane, which exhibits similar basicity, solubility, and lipophilicity to piperidine but with improved metabolic stability. enamine.netresearchgate.net

The table below details the impact of piperidine and its variants on compound activity.

MoietyModificationImpact on Activity/Properties
Piperidine4-Methyl substitutionProduces high MAO-B inhibition in some contexts. acs.org
PiperidinePara-Hydroxy substitutionShowed maximum inhibitory activity against MAO-A and MAO-B in one study. acs.org
PiperidineReplacement with 2-azaspiro[3.3]heptaneImproved solubility and reduced metabolic degradation. enamine.net
PiperidineReplacement with 1-azaspiro[3.3]heptaneSimilar basicity, solubility, and lipophilicity to piperidine with improved metabolic stability. enamine.netresearchgate.net
PiperidineReplacement with morpholine (B109124) or other ringsIn some quinazoline derivatives, replacing piperazine (B1678402) with morpholine or piperidine led to less potent EGFR inhibitors. mdpi.com

Influence of the Ethyl Linker on Molecular Interactions

The ethyl linker connecting the quinoline ring and the piperidine moiety is not merely a spacer; its length and composition can significantly influence how the molecule interacts with its biological target. The flexibility and length of this linker can determine the optimal positioning of the quinoline and piperidine pharmacophores within a binding site.

Studies on related 4-aminoquinoline (B48711) antimalarials have shown that the length of the side chain is a critical determinant of activity, particularly against resistant strains. nih.gov For instance, side chains of ≤3 or ≥10 carbons were found to be necessary for activity against chloroquine-resistant P. falciparum. nih.gov In another study, a longer alkyl linker (n=3) resulted in better activity compared to shorter linkers (n=2). nih.gov

The composition of the linker also plays a vital role. The introduction of different functional groups within the linker can alter its flexibility, polarity, and ability to form hydrogen bonds, thereby affecting its interaction with the target. For example, research on neomycin dimers demonstrated that simple modifications to the linker length and composition (e.g., thiourea (B124793) vs. triazole) can lead to substantial differences in rRNA selectivity and enzymatic activity. nih.gov In the context of antitubercular drugs, extending the ether linker with propenyloxy or propynyloxy (B15346420) groups provided greater potencies. acs.org

The following table highlights the influence of the linker on molecular activity.

Linker CharacteristicObservation
Length (4-Aminoquinolines)Side chains of ≤3 or ≥10 carbons are crucial for activity against resistant malaria. nih.gov
Length (General)A longer alkyl linker (n=3) showed better activity than a shorter one (n=2) in one study. nih.gov
Composition (Neomycin Dimers)Thiourea conjugation was superior to triazole for short methylene (B1212753) linkers. nih.gov
Composition (Antituberculars)Extended linkers like propenyloxy and propynyloxy increased potency. acs.org

Bioisosteric Replacement Strategies within the Side Chain

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov Within the side chain of Quinoline, 4-(2-(1-piperidinyl)ethyl)- analogs, the piperidine ring is a prime candidate for such replacements.

As mentioned previously, spirocyclic structures like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been successfully employed as bioisosteres for piperidine, offering advantages in terms of solubility and metabolic stability. enamine.netresearchgate.net The rationale behind this strategy is that these rigid spirocyclic systems can mimic the conformation of the piperidine ring while presenting a different metabolic profile.

Another approach to bioisosteric replacement involves substituting the entire piperidine moiety with other cyclic or acyclic amines. For example, in the development of α2C-adrenoceptor antagonists, replacing the piperazine ring (a close relative of piperidine) proved challenging, with 1,4-diazepanes being one of the few viable alternatives. researchgate.net The choice of the bioisostere is critical, as it must maintain the necessary interactions with the target protein. For instance, replacing a piperazine with a morpholine or piperidine ring in certain quinazoline-based EGFR inhibitors led to a decrease in potency. mdpi.com

The table below presents some bioisosteric replacement strategies for the piperidine moiety.

Original MoietyBioisosteric ReplacementRationale/Outcome
Piperidine2-Azaspiro[3.3]heptaneImproved solubility and metabolic stability. enamine.net
Piperidine1-Azaspiro[3.3]heptaneSimilar physicochemical properties to piperidine with enhanced metabolic stability. enamine.netresearchgate.net
Piperazine1,4-DiazepaneA viable alternative in the context of α2C-adrenoceptor antagonists. researchgate.net
PiperazineMorpholine or PiperidineResulted in less potent EGFR inhibitors in a specific quinazoline series. mdpi.com

Hybridization with Other Heterocyclic Scaffolds for Enhanced Interactions

Hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a promising approach to develop compounds with enhanced or novel biological activities. In the context of Quinoline, 4-(2-(1-piperidinyl)ethyl)-, hybridization with other heterocyclic scaffolds can lead to improved interactions with biological targets.

For instance, the fusion of a quinoline core with a thiazine (B8601807) heterocycle has been shown to be a fruitful strategy in the development of new drugs, as seen in some fluoroquinolone antibiotics. mdpi.com Similarly, the synthesis of hybrids combining quinoline and piperidine has been validated as beneficial for the uptake and accumulation of antimalarial drugs. nih.gov

Another example involves the creation of hybrid compounds containing 1,4-quinone and quinoline moieties connected by an oxygen atom. nih.gov This strategy aims to combine the activities of both fragments, potentially leading to increased activity and better bioavailability. nih.gov The linker connecting the two heterocyclic systems is also a key determinant of the hybrid's activity. Studies have shown that a simple modification of the linker group, such as an amide versus an ether linkage, can significantly enhance the biological activity of quinoline-triazole hybrids. researchgate.net

The following table provides examples of hybridization strategies involving the quinoline scaffold.

Hybrid CombinationLinker/FusionPotential Advantage
Quinoline and PiperidineDirect linkageBeneficial for uptake and accumulation of antimalarial drugs. nih.gov
Quinoline and 1,4-QuinoneOxygen atomIncreased activity and better bioavailability. nih.gov
Quinoline and 1,2,3-TriazoleAmide vs. EtherAmide derivatives showed better anti-tubercular activity. researchgate.net
Quinoline and ThiazineFused ring systemA fruitful approach in developing new drugs. mdpi.com

Positional Isomerism and its Effect on Interaction Profiles

Positional isomerism, where functional groups are located at different positions on the core scaffold, can have a profound effect on the interaction profile and biological activity of a molecule. In the case of Quinoline, 4-(2-(1-piperidinyl)ethyl)-, the point of attachment of the piperidinylethyl side chain to the quinoline ring is a critical factor.

While the parent compound has the side chain at the 4-position, moving it to other positions would drastically alter the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. Research on quinoline derivatives has consistently shown that the substitution pattern significantly influences biological activity. For example, in the context of 4-aminoquinolines, the 4-position is crucial for antimalarial activity. pharmacy180.com

Studies on positional isomers of mannose-quinoline conjugates have demonstrated that the biological activity, including antioxidant and antibacterial effects, is dependent on the regioisomer. rsc.org This highlights that even subtle changes in the position of a substituent can lead to significant differences in the molecule's interaction with its biological targets. For instance, only a specific regioisomer of the mannose-quinoline conjugate showed significant antiproliferative activity against human tumor cells in the presence of copper(II) ions. rsc.org

The table below illustrates the importance of positional isomerism.

Isomeric VariationObservation
Attachment of side chain to quinoline ringThe 4-position is often crucial for the activity of 4-substituted quinolines. pharmacy180.com
Substitution on the quinoline ringDifferent positional isomers of mannose-quinoline conjugates exhibit distinct antioxidant and antibacterial activities. rsc.org
Antiproliferative activityOnly a specific regioisomer of a mannose-quinoline conjugate showed significant activity. rsc.org

Chemical Reactivity and Derivatization Strategies for Quinoline, 4 2 1 Piperidinyl Ethyl

Electrophilic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net This deactivation primarily affects the pyridine (B92270) ring, making the benzene ring the preferred site for electrophilic attack. researchgate.netyoutube.com Reactions typically require vigorous conditions to proceed. uop.edu.pk

For Quinoline, 4-(2-(1-piperidinyl)ethyl)-, electrophilic substitution is predicted to occur at positions 5 and 8 of the quinoline nucleus. youtube.comuop.edu.pk The presence of the bulky 4-substituent may influence the ratio of the 5- and 8-substituted products.

Table 1: General Conditions for Electrophilic Substitution on Quinoline

Reaction Reagents Typical Position(s)
Nitration Fuming HNO₃ / H₂SO₄ 5 and 8
Bromination Br₂ / H₂SO₄ 5 and 8

This table presents generalized reactions on the parent quinoline ring. The specific outcomes for the title compound may vary based on steric and electronic factors. researchgate.netuop.edu.pk

Research on the electrophilic cyclization of N-(2-alkynyl)anilines serves as a powerful method for synthesizing a variety of substituted quinolines, highlighting the versatility of forming the core quinoline structure itself. nih.gov While not a direct substitution on the pre-formed nucleus of the title compound, this synthetic strategy allows for the introduction of various functional groups at different positions during the construction of the ring system.

Nucleophilic Substitution Reactions on the Quinoline Nucleus

Nucleophilic substitution on the quinoline ring predominantly takes place on the electron-deficient pyridine ring, specifically at positions 2 and 4. youtube.comuop.edu.pkquimicaorganica.org These reactions are most efficient when a good leaving group, such as a halogen, is present at these positions. quimicaorganica.orgresearchgate.net

The synthesis of Quinoline, 4-(2-(1-piperidinyl)ethyl)- itself often involves a key nucleophilic substitution step. Typically, a 4-chloroquinoline (B167314) precursor is reacted with 1-(2-aminoethyl)piperidine, where the primary amine displaces the chloride ion to form the final product. This strategy is widely used to attach various side chains to the 4-position of the quinoline ring. mdpi.comucsf.edu

The reactivity at position 2 is generally slightly lower than at position 4, which can be attributed to the steric hindrance from the nitrogen lone pair. quimicaorganica.org While the parent quinoline is resistant to nucleophilic attack by species like hydroxide (B78521) or alkoxides unless under harsh conditions, it can react with powerful nucleophiles such as organolithium reagents or sodamide. youtube.comuop.edu.pk For instance, reaction with n-butyllithium typically results in addition at the 2-position. youtube.comquora.com

Table 2: Nucleophilic Substitution on Chloroquinoline Precursors

Precursor Nucleophile Conditions Product Type
4-Chloroquinoline 1,2,4-Triazole Basic or acidic catalysis 4-(1H-1,2,4-triazol-1-yl)quinoline researchgate.net
4-Chloroquinoline Amines (e.g., diamines) Heat 4-Aminoquinoline (B48711) derivatives ucsf.edu

Modifications of the Piperidine (B6355638) Ring

The piperidine ring offers a secondary site for chemical modification, primarily at the nitrogen atom.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine moiety is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This reaction can be achieved using various alkylating agents, such as alkyl halides (bromides or iodides). The reaction can proceed in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the acid formed. researchgate.net The choice of conditions can influence the outcome; for instance, using an excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.netacs.org

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides. These reactions are typically straightforward and lead to the formation of N-acylpiperidine derivatives (amides). For example, N-acylation has been demonstrated in the synthesis of various piperidine-containing compounds using substituted (hetero)aromatic carboxylic acid chlorides. acs.org

Stereochemical Control in Piperidine Ring Transformations

The stereochemistry of reactions involving the piperidine ring is a critical aspect, particularly in the synthesis of chiral molecules. When N-alkylation is performed on substituted piperidines, the direction of attack by the alkylating agent can be influenced by the existing substituents on the ring. Studies on 4-tert-butylpiperidine (B1294329) derivatives have shown that the incoming alkyl group preferentially adds in an axial orientation (cis to the 4-substituent). acs.orgacs.org

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure piperidine derivatives. acs.orgnih.gov For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org The stereochemistry of the piperidine ring and its substituents can have a profound impact on the biological activity of the final molecule. nih.gov

Functional Group Interconversions on the Ethyl Linker

The ethyl linker connecting the quinoline and piperidine rings provides another, albeit less commonly exploited, site for modification through functional group interconversion (FGI). ub.eduimperial.ac.uk While direct modification of the saturated ethyl chain is challenging, synthetic strategies can be designed to introduce functionality at this position.

A synthetic precursor to the title compound could feature a different functional group on the two-carbon side chain, such as a hydroxyl or carbonyl group. For example, a precursor like 4-(2-oxoethyl)quinoline or 4-(2-hydroxyethyl)quinoline could be synthesized. These functional groups could then be transformed:

From a Hydroxyl Group: An alcohol can be converted to a good leaving group (like a tosylate or a halide) and subsequently displaced by piperidine. vanderbilt.edufiveable.me

From a Carbonyl Group: A ketone could undergo reductive amination with piperidine to form the target C-N bond and reduce the carbonyl to a methylene (B1212753) group in a single conceptual process.

These FGI strategies allow for the synthesis of analogs with modified linkers, potentially altering the spacing and flexibility between the two heterocyclic rings.

Development of Novel Heterocyclic Hybrids Incorporating the Quinoline, 4-(2-(1-piperidinyl)ethyl)- Core

Molecular hybridization is a powerful strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule to create novel compounds with potentially enhanced or synergistic activities. thesciencein.orgrsc.org The Quinoline, 4-(2-(1-piperidinyl)ethyl)- scaffold is an excellent candidate for the development of such hybrids. nih.govresearchgate.netcore.ac.uknih.gov

Derivatization can be pursued at several points:

On the Quinoline Nucleus: Functional groups can be introduced onto the benzene portion of the quinoline ring (e.g., at positions 5, 6, 7, or 8) via electrophilic substitution or by starting from an appropriately substituted aniline (B41778) in a quinoline synthesis. These functional groups can then be used to attach other heterocyclic rings. researchgate.net

On the Piperidine Ring: The piperidine nitrogen can be used as a handle to attach other molecular fragments. More complex strategies could involve using the piperidine ring as a scaffold for annulation reactions to build fused bicyclic systems.

On the Ethyl Linker: As discussed in FGI, precursors with functionalities on the linker can be used to attach other groups.

The goal of creating these hybrids is to combine the known biological profile of the quinoline-piperidine core with that of other heterocyclic systems, such as triazoles, coumarins, or thiazoles, to explore new chemical space and develop novel therapeutic agents. nih.govnih.gov

Medicinal Chemistry and Pharmacological Prospects of the Quinoline, 4 2 1 Piperidinyl Ethyl Scaffold

Quinoline (B57606) as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prime example of such a scaffold. Its structural rigidity, combined with the presence of a nitrogen atom that can act as a hydrogen bond acceptor, provides a versatile platform for the design of bioactive molecules.

The synthetic accessibility and the potential for substitution at various positions on the quinoline ring have allowed for the generation of a vast number of derivatives with diverse therapeutic applications. Historically, quinoline-based compounds have been pivotal in the fight against malaria, with quinine (B1679958) being a classic example. This has led to the development of synthetic antimalarials like chloroquine (B1663885) and mefloquine. Beyond its antimalarial properties, the quinoline scaffold is a key component in drugs with anticancer, anti-inflammatory, antibacterial, and antiviral activities. For instance, several kinase inhibitors used in cancer therapy are based on the quinoline framework. The ability of the quinoline structure to be readily modified allows medicinal chemists to fine-tune its properties to achieve desired biological effects, solidifying its status as a truly privileged scaffold in modern drug development.

Design Principles for Targeting Specific Biomolecular Interactions

The design of quinoline derivatives, including the specific scaffold of Quinoline, 4-(2-(1-piperidinyl)ethyl)-, for targeting particular biomolecular interactions is guided by established structure-activity relationship (SAR) principles. SAR studies investigate how the chemical structure of a compound influences its biological activity. For quinoline derivatives, the nature, position, and orientation of substituents on both the quinoline core and its side chains are critical determinants of their pharmacological profile and target specificity.

The substitution pattern on the quinoline ring itself plays a crucial role. For example, in the context of antimalarial 4-aminoquinolines, a chloro group at the 7-position is often optimal for activity. Modifications at other positions can either enhance or diminish the desired biological effect.

The side chain at the 4-position of the quinoline ring is of particular importance for the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold. The length and composition of the alkyl chain connecting the quinoline and piperidine (B6355638) rings, as well as the nature of the piperidine ring itself, significantly impact activity. For instance, in some 4-aminoquinolines, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. The piperidine moiety in the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold can be further modified to explore interactions with specific receptor pockets. The basic nitrogen of the piperidine can form crucial ionic or hydrogen bond interactions with acidic residues in a target protein.

The following table summarizes the structure-activity relationships for some 4-substituted quinoline derivatives, providing insights into the design principles that could be applied to the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold.

Compound/Series Structural Modification Impact on Biological Activity Reference
4-AminoquinolinesVariation of the diaminoalkane side chain length at C-4Shorter or longer side chains than the isopentyl side chain of chloroquine can be active against both chloroquine-susceptible and -resistant P. falciparum.
7-Substituted 4-AminoquinolinesReplacement of the 7-chloro group with iodo or bromoMaintained activity against P. falciparum.
7-Substituted 4-AminoquinolinesReplacement of the 7-chloro group with fluoro, trifluoromethyl, or methoxyGenerally resulted in decreased activity against P. falciparum.
2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165)Phenyl group at C-2 and a piperidinylethyl side chain at C-4Exhibits anticonflict properties as a partial agonist of benzodiazepine (B76468) receptors.

Theoretical Approaches to Modulating Receptor Binding Affinities

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools in medicinal chemistry for predicting and understanding how a molecule like Quinoline, 4-(2-(1-piperidinyl)ethyl)- might interact with a biological target. These theoretical approaches help in rational drug design by predicting the binding affinity and mode of interaction of a ligand with a receptor, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking simulations can predict the preferred orientation of the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold within the binding site of a target protein. For instance, in studies of other quinoline derivatives, the quinoline ring has been shown to form π-π stacking interactions with aromatic amino acid residues like tyrosine in the active site. The nitrogen atom of the quinoline ring can also participate in hydrogen bonding with residues such as methionine. The piperidine nitrogen of the side chain is often predicted to form hydrogen bonds or ionic interactions with key residues in the receptor. The docking score, an estimation of the binding energy, can be used to rank different derivatives and prioritize them for synthesis.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. For quinoline derivatives, QSAR studies have highlighted the importance of specific structural features for their activity. For example, a 3D-QSAR model for quinoline derivatives as HIV-1 integrase inhibitors revealed that the steric and electrostatic fields around the molecule are crucial for its inhibitory activity.

The table below presents examples of molecular docking and QSAR data for quinoline derivatives, which can serve as a reference for understanding the potential interactions of the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold.

Compound/Series Target Theoretical Method Key Findings Reference
Quinoline DerivativesHIV Reverse TranscriptaseMolecular DockingA quinoline derivative with a pyrimidine (B1678525) moiety showed a high docking score of -10.67, indicating strong binding affinity.
Quinoline DerivativesSerine/threonine-protein kinase 10 (STK10)3D-QSAR (CoMFA)The model showed good predictive ability with a cross-validated correlation coefficient (Q²) of 0.625.
Quinolinone-based thiosemicarbazonesMycobacterium tuberculosisQSARThe model indicated that van der Waals volume, electron density, and electronegativity are important for antituberculosis activity.
2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165)Benzodiazepine ReceptorsBiochemical Binding AssayCompetitive inhibitor of benzodiazepine binding sites.

Development of Chemical Probes Based on the Quinoline, 4-(2-(1-piperidinyl)ethyl)- Structure

A chemical probe is a small molecule used to study and manipulate biological systems. The "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" scaffold, with its inherent physicochemical properties and potential for biological activity, serves as a promising starting point for the development of such probes. In particular, the quinoline core is known to be a fluorophore, a chemical compound that can re-emit light upon light excitation, making it suitable for the development of fluorescent probes.

Fluorescent probes are powerful tools for visualizing and tracking biological processes in living cells and organisms. The modular nature of the quinoline scaffold allows for the rational design of probes with specific photophysical properties. By strategically modifying the "Quinoline, 4-(2-(1-piperidinyl)ethyl)-" structure, it is possible to create probes that, for example, change their fluorescence upon binding to a specific biomolecule or in response to changes in the cellular environment, such as pH.

The development of a modular quinoline-based probe scaffold has been reported, where different domains of the molecule can be engineered for various applications, including live-cell imaging. The synthesis of such probes can be achieved through methods like palladium-catalyzed cross-coupling, which allows for the creation of a diverse library of fluorescent compounds. The piperidinylethyl side chain of the target compound could be functionalized to introduce reactive groups for covalent labeling of proteins or other biomolecules, transforming it into a more specialized chemical probe.

The following table provides examples of how quinoline-based structures have been utilized in the development of chemical probes.

Probe Type Scaffold Application Key Feature Reference
Fluorescent ProbeModular Quinoline-based ProbeLive-cell imaging, pH sensingTwo-stage fluorescence response to intracellular pH.
Fluorescent ProbeQuinoline-based probeDetection of lipid dropletsTwo-photon absorption and high selectivity for lipid droplets.
Chemical ProbeSulfonyl fluoride-containing ligandsStudy of cereblon modulatorsCovalently engages a histidine residue in the target protein.

Future Directions and Research Opportunities

Advancements in Asymmetric Synthesis of Quinoline (B57606), 4-(2-(1-piperidinyl)ethyl)-

The development of chiral versions of Quinoline, 4-(2-(1-piperidinyl)ethyl)- represents a significant frontier. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities.

Recent progress in catalysis offers promising strategies. For instance, the asymmetric copper-catalyzed cyclizative aminoboration has been successfully used to create chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net This method could potentially be adapted to construct the piperidine (B6355638) ring of the target molecule with precise stereochemical control. nih.gov The process utilizes a chiral ligand, such as (S, S)-Ph-BPE, in conjunction with a copper catalyst to guide the formation of the desired stereoisomer. researchgate.net The synthetic utility of this approach has been demonstrated in the creation of key chiral intermediates for pharmaceuticals, highlighting its practicality. nih.govresearchgate.net

Furthermore, one-pot sequential reactions starting from chiral aziridines have proven effective for the highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org This strategy, involving steps like reductive ring-opening and intramolecular reductive amination, could be engineered for the asymmetric synthesis of the piperidinyl-ethyl side chain before its attachment to the quinoline core. rsc.org Another avenue involves the use of chiral diimine organocatalysts, which have been effective in the asymmetric synthesis of (S)-warfarin, a molecule that, like our subject, contains a heterocyclic core. mdpi.com Such organocatalytic systems could be tailored for the enantioselective construction of Quinoline, 4-(2-(1-piperidinyl)ethyl)-.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis planning. nih.gov These computational tools can rapidly predict chemical properties, reaction outcomes, and potential biological activities, thereby accelerating the design-synthesize-test cycle. doaj.orgspringernature.com

For Quinoline, 4-(2-(1-piperidinyl)ethyl)-, ML models can be employed to predict site selectivity for further functionalization. Artificial neural networks (ANN) have been trained on large datasets of quinoline derivatives to predict the most likely sites for electrophilic substitution with high accuracy. doaj.org Such models, which take simple SMILES strings as input and use quantum chemical descriptors, could guide the synthesis of novel analogs by predicting which positions on the quinoline ring are most reactive. doaj.org

Generative AI models, including recurrent neural networks (RNNs), can design focused libraries of novel molecules around the Quinoline, 4-(2-(1-piperidinyl)ethyl)- scaffold. springernature.com By learning from existing chemical data, these models can generate new structures with desired properties, such as enhanced binding affinity for a specific biological target or improved metabolic stability. nih.gov This integration of AI/ML into the design process allows for a more targeted exploration of chemical space, reducing the time and cost associated with discovering new functional molecules. nih.gov

Table 1: Application of AI/ML in Quinoline Derivative Research

AI/ML ApplicationMethodologyPotential Use for Quinoline, 4-(2-(1-piperidinyl)ethyl)-Reported Accuracy/SuccessReference
Prediction of Reactive SitesArtificial Neural Network (ANN) using quantum chemical descriptorsIdentify optimal positions for chemical modification on the quinoline ring.86.5% - 93% prediction accuracy on validation sets. doaj.orgresearchgate.net
De Novo Molecule GenerationRecurrent Neural Networks (RNNs)Design novel analogs with potentially improved properties.Successful generation of focused molecule libraries. springernature.com
High-Throughput Virtual ScreeningVarious ML modelsPrioritize synthesized or virtual compounds for further experimental testing.Significantly improves the success rate of hit identification. nih.gov
Reaction Outcome PredictionDeep Convolutional Neural NetworksPredict the products of potential synthetic reactions.Comparable performance to rule-based expert systems. researchgate.net

Exploration of Novel Catalytic Systems for Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, focusing on the development of environmentally friendly and efficient catalytic systems. acs.org For the synthesis of the quinoline core of Quinoline, 4-(2-(1-piperidinyl)ethyl)-, several innovative catalytic methods are emerging.

Nanocatalysts are gaining prominence due to their high surface area and unique catalytic properties, which often lead to higher yields and shorter reaction times under milder conditions. acs.orgnih.gov Various metal-based nanocatalysts (e.g., Fe, Cu, Zn, Ni) have been successfully applied to one-pot quinoline syntheses, such as the Friedländer annulation. nih.gov These catalysts are often recyclable, reducing waste and cost. nih.gov For example, a nanocatalyst used in a Friedländer protocol to produce quinoline derivatives yielded good results (68–96%) and could be recycled multiple times. nih.gov

Single-atom catalysts represent another cutting edge, offering maximum atom efficiency and unique reactivity. A single-atom iron catalyst has been shown to outperform traditional systems in the acceptorless dehydrogenative coupling for quinoline synthesis, demonstrating high efficiency. organic-chemistry.org Metal-free catalytic systems are also being explored. For instance, visible light-induced aerobic oxidative dehydrogenation provides a green method for synthesizing quinoline derivatives. mdpi.com Additionally, reusable solid acid catalysts like Nafion NR50 under microwave conditions offer an environmentally benign approach to the Friedländer synthesis. mdpi.com

Table 2: Examples of Novel Catalytic Systems for Quinoline Synthesis

Catalytic SystemReaction TypeKey AdvantagesReference
Nanocatalysts (e.g., Fe, Cu, Zn)Friedländer Synthesis / Doebner-von MillerHigh yield, recyclability, mild conditions, solvent-free options. nih.gov
Single-Atom Iron CatalystAcceptorless Dehydrogenative CouplingOutperforms homogeneous and nanocatalyst systems, high efficiency. organic-chemistry.org
Visible Light PhotocatalysisPhoto-Induced Oxidative AnnulationUses light as an energy source, aerobic conditions. mdpi.com
Nafion NR50 (Solid Acid)Friedländer Synthesis (Microwave)Reusable, environmentally friendly, metal-free. mdpi.com
Copper(II) triflateThree-Component CouplingLigand-free, solvent-free, no inert atmosphere required. acs.org

Deeper Understanding of Molecular Recognition Mechanisms via Advanced Computational Methods

Understanding how Quinoline, 4-(2-(1-piperidinyl)ethyl)- interacts with biological macromolecules at the atomic level is key to explaining its activity and designing improved versions. Advanced computational methods, such as molecular docking and density functional theory (DFT), are indispensable tools for this purpose.

Molecular docking studies can predict the binding pose and affinity of the compound within the active site of a target protein. Such studies have been widely applied to quinoline derivatives to investigate their potential as inhibitors of enzymes like HIV reverse transcriptase or as ligands for various receptors. nih.govtubitak.gov.trnih.gov For example, docking studies on quinoline-based compounds identified specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov These insights can guide the rational design of new analogs with enhanced potency.

Beyond simple docking, computational methods can elucidate the mechanism of catalytic reactions and the nature of noncovalent interactions that stabilize binding. researchgate.netacs.org DFT calculations have been used to reveal the importance of noncovalent interactions between a substrate and a copper catalyst in controlling enantioselectivity during asymmetric synthesis. researchgate.net Similarly, computational studies have helped to understand how supramolecular complexes involving thiourea (B124793) catalysts and anions create a specific chiral environment for a reaction, explaining the high levels of enantioinduction observed. acs.org Applying these advanced methods to Quinoline, 4-(2-(1-piperidinyl)ethyl)- would provide a detailed picture of its interactions and reactivity.

Rational Design of Next-Generation Quinoline, 4-(2-(1-piperidinyl)ethyl)- Analogs

Rational design combines the insights from structure-activity relationship (SAR) studies, computational modeling, and mechanistic understanding to create new molecules with superior properties. acs.org The core strategy involves molecular hybridization, where known pharmacophoric groups are combined to create a new chemical entity with potentially enhanced or multi-target activity. acs.org

For Quinoline, 4-(2-(1-piperidinyl)ethyl)-, rational design could involve several strategies:

Modification of the Quinoline Core: Introducing substituents at various positions on the quinoline ring can modulate electronic properties and create new interactions with a target receptor. A structure-guided approach, informed by X-ray crystallography of a target protein, could identify pockets where new hydrogen bond donors or acceptors could be placed. nih.gov

Alteration of the Piperidine Moiety: The piperidine ring can be substituted or replaced with other N-heterocycles to explore different conformations and interactions. SAR studies on similar compounds have shown that such modifications can significantly impact biological activity. nih.gov

Varying the Ethyl Linker: The length and rigidity of the ethyl chain connecting the two heterocyclic rings can be adjusted. This can optimize the spatial orientation of the quinoline and piperidine moieties, leading to better complementarity with a binding site.

This approach has been successfully used to develop potent inhibitors from quinoline-based scaffolds. nih.gov For instance, a structure-guided design led to the discovery of potent quinoline-4-carboxylic acid analogs with novel hydrogen bonding interactions, resulting in nanomolar inhibitory concentrations. nih.gov Applying these principles will be essential for developing the next generation of analogs based on the Quinoline, 4-(2-(1-piperidinyl)ethyl)- framework.

Q & A

What are the established synthetic routes for Quinoline, 4-(2-(1-piperidinyl)ethyl)-, and what analytical techniques are critical for confirming its structural integrity?

Basic Research Focus
The compound is typically synthesized via acylation reactions of piperidine derivatives. For example, spiro[piperidine-4,2'-quinoline] intermediates can be acylated to yield target compounds with high purity (85–95% yields) using reagents like acetyl chloride or benzoyl chloride under reflux conditions . Catalytic hydrogenation of quinoline precursors using tin/HCl or palladium catalysts is another route, producing tetrahydroquinoline derivatives with enhanced stability .
Key Analytical Techniques :

  • IR Spectroscopy : Validates functional groups (e.g., C=O stretches in acylated products).
  • GC-MS/HPLC : Confirms molecular ion peaks and purity (>98% by HPLC) .
  • NMR (¹H/¹³C) : Resolves structural ambiguities, such as substituent positioning on the quinoline ring .

What biological activities have been reported for this compound in preclinical studies?

Basic Research Focus
Quinoline derivatives with piperidine substituents exhibit diverse pharmacological profiles:

  • Dopamine Receptor Modulation : Analogues demonstrate selective binding to D3 receptors (Ki < 50 nM), with structural variations (e.g., arylpiperazine groups) influencing receptor subtype selectivity .
  • Anticholinesterase Activity : Some derivatives inhibit acetylcholinesterase (IC50: 1–10 µM), suggesting potential for Alzheimer’s disease research .
  • Antimicrobial Properties : Piperidine-containing quinolines show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

How can researchers design experiments to investigate the structure-activity relationships (SAR) of this quinoline derivative?

Advanced Research Focus
Methodological Framework :

Structural Modifications : Systematically vary substituents (e.g., piperidine alkyl chain length, quinoline ring halogens) to assess impact on bioactivity .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., D3 dopamine receptors) .

In Vitro Assays : Compare receptor binding (radioligand displacement) or enzyme inhibition (fluorometric assays) across analogues .

Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .

What methodological considerations are crucial when optimizing reaction conditions for the synthesis of this compound?

Advanced Research Focus
Critical Factors :

  • Catalyst Selection : Palladium/charcoal vs. tin/HCl for hydrogenation—trade-offs between yield (90% vs. 75%) and byproduct formation .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve acylation efficiency but may require rigorous purification to remove residuals .
  • Temperature Control : Reflux at 80–100°C optimizes acylation kinetics without degrading thermally sensitive intermediates .
    Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using high-resolution mass spectrometry (HRMS) .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Root-Cause Analysis :

  • Assay Variability : Compare protocols for receptor binding (e.g., cell line differences: CHO vs. HEK293) or enzyme sources (recombinant vs. tissue-derived acetylcholinesterase) .
  • Compound Purity : Re-evaluate batches with conflicting results using orthogonal methods (e.g., NMR + elemental analysis) to rule out impurities .
  • Pharmacokinetic Confounders : Assess bioavailability differences (e.g., metabolic stability in liver microsomes) that may explain in vitro/in vivo discordance .
    Resolution Strategy : Conduct harmonized multi-lab studies with standardized protocols and reference compounds .

What computational tools are recommended for predicting the physicochemical properties and toxicity profile of this compound?

Advanced Research Focus
Tools and Workflows :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Profiling : Apply ProTox-II for acute toxicity predictions (e.g., hepatotoxicity risk) based on structural alerts .
  • Quantum Chemistry Calculations : Gaussian or ORCA for optimizing geometry and calculating electrostatic potential maps to guide SAR .

How can researchers mitigate challenges in characterizing unstable intermediates during synthesis?

Advanced Research Focus
Strategies :

  • Low-Temperature Stabilization : Conduct reactions at –20°C to prevent decomposition of sensitive intermediates (e.g., N-oxides) .
  • In Situ Monitoring : Use ReactIR or LC-MS to track transient species without isolation .
  • Derivatization : Convert unstable intermediates to stable analogues (e.g., silylation of hydroxyl groups) for structural analysis .

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